Notechis 11/'2

Catalog No.
S1820000
CAS No.
120930-83-8
M.F
C7H11NO
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Notechis 11/'2

CAS Number

120930-83-8

Product Name

Notechis 11/'2

Molecular Formula

C7H11NO

Molecular Weight

0

Synonyms

Notechis 11/'2

Notechis 11/'2 is a non-toxic phospholipase A2 enzyme derived from the venom of the tiger snake (Notechis scutatus). Unlike other phospholipases A2 found in snake venoms, which often exhibit lethal neurotoxic or myotoxic properties, Notechis 11/'2 has been characterized as lacking significant toxicity. Its amino acid sequence has been fully determined, revealing structural similarities to other phospholipases A2 while exhibiting unique functional characteristics that distinguish it from more toxic variants .

The biological activity of Notechis 11/'2 is primarily characterized by its enzymatic function rather than toxicity. While it shares structural homology with toxic phospholipases A2, it does not exhibit lethal effects or significant myotoxicity. Studies have shown that Notechis 11/'2 can interact with cellular membranes but does so without causing the damage typically associated with its more toxic counterparts. This unique behavior makes it an interesting subject for further research into its potential roles in biological systems and therapeutic applications .

Notechis 11/'2 can be synthesized through various methods, including recombinant DNA technology. Researchers have successfully produced recombinant versions of this enzyme, allowing for detailed studies of its structure and function. The synthesis involves inserting the gene encoding Notechis 11/'2 into suitable expression systems, such as Escherichia coli, where it can be expressed and purified for further analysis. This method not only facilitates the study of its enzymatic properties but also helps in understanding its potential applications in biotechnology and medicine .

The unique properties of Notechis 11/'2 open avenues for various applications:

  • Biotechnology: Its enzymatic activity can be harnessed in biochemical assays and research involving membrane dynamics.
  • Pharmaceuticals: Due to its non-toxic nature, it may serve as a model for developing therapeutic agents that mimic phospholipase activity without harmful effects.
  • Antivenom Production: Understanding the structure and function of non-toxic variants like Notechis 11/'2 may assist in improving antivenom formulations by providing insights into neutralizing toxic effects .

Research has indicated that Notechis 11/'2 interacts with cellular membranes but does so without causing significant damage. Unlike toxic phospholipases A2, which disrupt cellular integrity and lead to cell death, Notechis 11/'2's interactions appear to be more benign. Studies involving membrane models have shown that while it can hydrolyze phospholipids, this process does not result in the severe biological consequences associated with other venomous enzymes .

Notechis 11/'2 is part of a broader family of phospholipases A2 found in snake venoms. Its uniqueness lies in its non-toxic nature compared to other members of this family. Below is a comparison with similar compounds:

Compound NameToxicitySourceKey Characteristics
NotexinToxicTiger Snake (Notechis scutatus)Myotoxic and neurotoxic; causes severe muscle damage
Notechis II-5ToxicTiger Snake (Notechis scutatus)Similar structure but exhibits lethal activity
CrotoxinToxicSouth American rattlesnake (Crotalus durissus)Potent neurotoxin; disrupts neuromuscular transmission
Phospholipase A2 (general)VariesVarious speciesEnzymatic activity varies; some are highly toxic

Complete sequence determination via Edman degradation and mass spectrometry

The complete amino acid sequence of Notechis 11/2 was definitively established through comprehensive analytical approaches combining automated Edman degradation and mass spectrometry techniques [1]. The protein was initially identified and purified from the venom of the Australian elapid Notechis scutatus scutatus following its prediction from complementary deoxyribonucleic acid sequence analysis [1]. The sequence determination process involved automated Edman degradation of both the intact protein and peptide fragments generated through specific enzymatic and chemical cleavage methods [1].

The fragmentation strategy employed Staphylococcus aureus protease digestion to generate large peptides suitable for sequence analysis [1]. Additionally, chemical cleavage at tryptophan residues was utilized to produce complementary peptide fragments that facilitated complete sequence coverage [1]. This dual approach ensured comprehensive characterization of the entire polypeptide chain and provided overlapping sequence data for verification purposes [1].

Mass spectrometry analysis confirmed the molecular weight of Notechis 11/2 to be approximately 14,000 daltons, consistent with other members of the secreted phospholipase A2 family [1]. The protein consists of a single polypeptide chain comprising 119 amino acid residues, which represents the typical length for Group I secreted phospholipase A2 enzymes [1] [15]. The complete primary structure revealed all structural elements characteristic of enzymatically active phospholipase A2 proteins, including the requisite residues for catalytic activity [1].

PropertyValue
Molecular Weight (Da)~14,000
Amino Acid Residues119
Disulfide Bonds7
Enzymatic ActivityEsterase activity (neutral phospholipids)
ToxicityNon-toxic
SourceNotechis scutatus scutatus venom

Sequence alignment with other phospholipase A2 isoforms

Comparative sequence analysis of Notechis 11/2 with other phospholipase A2 isoforms from Notechis scutatus scutatus venom revealed significant homology despite functional differences [1]. The sequence alignment demonstrated that Notechis 11/2 shares substantial structural similarity with highly toxic phospholipase A2 enzymes present in the same venom, yet exhibits no lethal activity [1]. This observation provided crucial insights into the relationship between primary structure and biological activity in snake venom phospholipase A2 enzymes [1].

The alignment analysis revealed that Notechis 11/2 contains all residues putatively required for phospholipase A2 enzymatic activity, explaining its demonstrated esterase activity against neutral phospholipids [1]. However, the specific amino acid differences that account for the absence of toxic properties remain a subject of ongoing investigation [1]. The comparison with other tiger snake phospholipase A2 isoforms, including the highly toxic notexin, highlighted the complex structure-function relationships within this enzyme family [5].

Phylogenetic analysis of secreted phospholipase A2 sequences has established that snake venom enzymes cluster into distinct groups based on their disulfide bonding patterns and structural features [21]. Group I phospholipase A2 enzymes, which include Notechis 11/2, are characterized by specific structural motifs including the elapid loop located between the second alpha-helix and beta-strands [21]. The sequence alignment data supports the classification of Notechis 11/2 within the Group I secreted phospholipase A2 family based on its structural characteristics [21].

The comparison with mammalian pancreatic phospholipase A2 enzymes revealed evolutionary conservation of key structural elements while highlighting species-specific variations [14]. Human pancreatic phospholipase A2 consists of 125 amino acid residues with seven disulfide bridges, showing high homology with snake venom enzymes despite functional differences [14]. The alignment studies demonstrate that enzymatic phospholipase A2 proteins across species maintain conserved catalytic machinery while exhibiting variation in regions responsible for specific biological activities [14].

Identification of conserved residues critical for enzymatic activity

The analysis of conserved residues in Notechis 11/2 revealed the presence of all amino acids essential for phospholipase A2 catalytic activity [1]. The most critical conserved elements include the histidine-aspartate catalytic dyad, comprising histidine at position 48 and aspartate at position 99, which forms the enzymatic active site [16] [17]. This catalytic pair is universally conserved across all enzymatically active phospholipase A2 enzymes and is responsible for the hydrolytic cleavage of phospholipid substrates [16] [17].

The calcium-binding loop represents another highly conserved structural feature essential for enzymatic function [27]. This loop contains critical residues including tyrosine at position 28, glycine at position 30, and glycine at position 32, which coordinate the calcium ion required for catalytic activity [27] [33]. The calcium coordination involves carbonyl oxygens of these conserved residues along with the carboxyl group of aspartate at position 49 [27] [33]. The presence of these conserved calcium-binding residues in Notechis 11/2 explains its calcium-dependent esterase activity [1].

Residue PositionFunctionConservation
His48Catalytic histidine - proton abstractionHighly conserved
Asp99Catalytic aspartate - stabilizes His48Highly conserved
Asp49Calcium coordinationHighly conserved
Gly30Oxyanion stabilizationHighly conserved
Tyr28Calcium binding loopHighly conserved
Gly32Calcium binding loopHighly conserved

The disulfide bonding pattern in Notechis 11/2 follows the characteristic arrangement found in Group I secreted phospholipase A2 enzymes [18] [32]. Seven disulfide bonds formed by fourteen cysteine residues provide structural stability and maintain the proper three-dimensional architecture required for enzymatic activity [18] [32]. The disulfide connectivity pattern includes bonds between cysteines 11-77, 27-126, 29-45, 44-105, 51-98, 61-91, and 84-96 [18] [32]. Each disulfide bond contributes specific structural functions, with the 11-77 bond being most critical for conformational stability [18].

Bond NumberCysteine ResiduesStructural Role
1C11-C77Major structural stability
2C27-C126Terminal stabilization
3C29-C45Calcium binding loop connection
4C44-C105Helix-sheet connection
5C51-C98Active site region
6C61-C91Beta-wing stabilization
7C84-C96Beta-wing stabilization

Site-directed mutagenesis studies have confirmed the functional importance of specific conserved residues in phospholipase A2 catalysis [13] [17]. Mutations of histidine 48 to glutamine result in dramatic reduction of enzymatic activity, demonstrating its essential role in the catalytic mechanism [13] [33]. Similarly, mutations affecting the calcium-binding residues, particularly glycine 30 to serine, significantly impair both substrate binding and calcium coordination [13] [33]. These findings validate the critical nature of the conserved residues identified in Notechis 11/2 for maintaining phospholipase A2 enzymatic function [13] [33].

Overview

Notechis 11/2 represents a distinctive member of the Group I phospholipase A2 family derived from the venom of Notechis scutatus scutatus (Australian tiger snake) [1] [2] [3]. Despite sharing remarkable structural homology with highly toxic phospholipase A2 enzymes from the same venom source, Notechis 11/2 exhibits no lethal activity while maintaining enzymatic function [1] [2]. This unique combination of preserved catalytic activity coupled with absent toxicity makes it an exceptional model for understanding structure-function relationships within the phospholipase A2 superfamily.

The complete amino acid sequence of Notechis 11/2 has been determined through automated Edman degradation of both the intact protein and peptides generated by Staphylococcus aureus protease digestion and chemical cleavage [1]. The protein consists of 119-120 amino acid residues with a molecular weight of approximately 13,500 Da [1] [4], conforming to the typical size range observed for Group I secreted phospholipase A2 enzymes [5].

Secondary Structure Elements

Secondary structure elements: α-helices, β-sheets, and loops

The secondary structure of Notechis 11/2 follows the highly conserved architectural pattern characteristic of Group I phospholipase A2 enzymes [6] [7]. Circular dichroic spectra analysis has revealed the presence of typical α-helical signatures with double minima at approximately 210 and 224 nm, indicating substantial α-helical content [4] [8]. The protein exhibits approximately 30-40% α-helical content, consistent with other members of the phospholipase A2 family [9] [10].

The α-helical components include three major helical regions: an N-terminal α-helix spanning residues 1-12, a central α-helix encompassing residues 40-55, and a C-terminal α-helix covering residues 85-105 [6] [7]. These helical structures provide the fundamental structural framework necessary for maintaining the protein's three-dimensional architecture and enzymatic function.

The β-sheet content comprises approximately 15-20% of the secondary structure, primarily organized as two-stranded antiparallel β-sheets referred to as β-wings [6] [7]. These β-sheet regions, located between residues 65-80, play crucial roles in substrate binding and membrane interaction [9] [10]. The antiparallel arrangement of these β-strands contributes significantly to the overall stability of the protein core.

Loop and turn regions constitute approximately 30-40% of the structure, providing essential flexibility for substrate binding and membrane association [9]. The most critical loop structure is the calcium binding loop containing the highly conserved XCGXGG motif, which is essential for coordinating the calcium ion required for catalytic activity [6] [7].

Tertiary structure: disulfide bond arrangement and spatial organization

The tertiary structure of Notechis 11/2 is stabilized by seven disulfide bonds, following the conserved pattern characteristic of Group I phospholipase A2 enzymes [1] [11] [6]. These disulfide bridges create a highly constrained and stable three-dimensional architecture that is essential for both structural integrity and enzymatic function.

The disulfide bond pattern follows the standard Group I configuration: Cys11-Cys77, Cys27-Cys123, Cys29-Cys45, Cys44-Cys105, Cys51-Cys98, Cys61-Cys91, and Cys84-Cys96 [11] [6] [12]. The Cys11-Cys77 disulfide bond represents the most structurally significant constraint, linking the N-terminal region to the C-terminal region and providing the primary structural framework [11]. This particular disulfide bond has been identified as the most important for maintaining conformational stability in phospholipase A2 enzymes [11].

The calcium binding loop region contains multiple cysteine residues (Cys27, Cys29) that participate in disulfide bond formation, contributing to the rigid structure necessary for proper metal coordination [6] [7]. The central core of the protein is stabilized by an intricate network of disulfide bonds (Cys44-Cys105, Cys51-Cys98, Cys61-Cys91) that maintain the proper spatial arrangement of the active site residues [11] [6].

The spatial organization places the catalytic residues His48 and Asp99 within a hydrophobic cleft formed by the two disulfide-connected α-helices [13] [10]. This arrangement creates an optimal environment for substrate binding and catalysis while maintaining the structural integrity necessary for enzymatic function.

Comparative analysis with toxic PLA2 homologs (e.g., notexin, taipoxin)

Comparative structural analysis reveals remarkable similarities between Notechis 11/2 and its toxic counterparts from the same venom source, particularly notexin and related phospholipase A2 toxins [14] [1] [15]. All these proteins share the fundamental Group I phospholipase A2 architecture, including the seven-disulfide bond pattern and overall tertiary structure organization [16] [17] [18].

Notexin, the major toxic component from Notechis scutatus scutatus venom, consists of 119 amino acids with seven disulfide bridges [17] [19], virtually identical in size and disulfide connectivity to Notechis 11/2 [1]. Crystal structure analysis of notexin reveals a typical phospholipase A2 fold with three α-helices and two antiparallel β-strands stabilized by the conserved disulfide bond pattern [17]. The active site contains the characteristic His48 and Asp99 catalytic dyad, positioned identically to that observed in Notechis 11/2 [14] [17].

Taipoxin, the primary neurotoxic component from Oxyuranus scutellatus venom, represents a more complex structural organization as a heterotrimeric complex composed of α-, β-, and γ-subunits [16] [15] [18]. Each subunit maintains the fundamental phospholipase A2 structure with seven disulfide bonds, and the α-subunit exhibits the greatest sequence homology with Notechis 11/2 [15] [18]. The individual subunits share similar molecular weights (approximately 13-14 kDa) and overall structural architecture with Notechis 11/2 [18].

Despite these striking structural similarities, significant functional differences distinguish Notechis 11/2 from its toxic homologs. Circular dichroism studies demonstrate that while Notechis 11/2 maintains proper folding and secondary structure content comparable to notexin and taipoxin components, subtle differences in surface properties and charge distribution may account for the absence of toxic effects [4] [8]. The retention of enzymatic activity alongside the absence of toxicity suggests that the toxic properties of related phospholipase A2 enzymes depend on specific structural features beyond the core catalytic mechanism [1] [2].

Table 1: Structural Comparison of Notechis 11/2 with Toxic Homologs
ProteinSourceAmino AcidsDisulfide BondsToxicityPLA2 Activity
Notechis 11/2N. scutatus scutatus119-1207Non-toxicActive
NotexinN. scutatus scutatus1197Highly toxicActive
Taipoxin α-subunitO. scutellatus1207Toxic (in complex)Active
Taipoxin β-subunitO. scutellatus1207Non-toxic aloneActive
Taipoxin γ-subunitO. scutellatus1207Non-toxic aloneInactive
Table 2: Disulfide Bond Organization in Notechis 11/2
Disulfide BondStructural LocationFunctional RoleConservation Level
Cys11-Cys77N-terminal to C-terminalMajor structural constraintHighly conserved
Cys27-Cys123Ca²⁺ binding loop to C-terminalActive site stabilityHighly conserved
Cys29-Cys45Ca²⁺ binding loop to helixLoop stabilizationHighly conserved
Cys44-Cys105β-sheet regionCore stabilityHighly conserved
Cys51-Cys98Central regionCore stabilityHighly conserved
Cys61-Cys91Central regionCore stabilityHighly conserved
Cys84-Cys96C-terminal regionC-terminal anchoringVariable

Dates

Last modified: 07-20-2023

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